Spinosad A
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Overview
Description
Spinosad A is a naturally occurring compound derived from the soil bacterium Saccharopolyspora spinosa. This compound, along with its counterpart Spinosyn D, is effective against a wide range of insect pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: Spinosad A is produced through a fermentation process involving Saccharopolyspora spinosa. The fermentation process yields a mixture of spinosyns, including Spinosyn A and Spinosyn D. The specific conditions for the fermentation process include maintaining optimal temperature, pH, and nutrient availability to promote the growth of the bacterium and the production of spinosyns.
Industrial Production Methods: Industrial production of this compound involves scaling up the fermentation process. The process includes the cultivation of Saccharopolyspora spinosa in large fermenters, followed by the extraction and purification of spinosyns from the fermentation broth. The purified spinosyns are then formulated into various products for agricultural use.
Chemical Reactions Analysis
Types of Reactions: Spinosad A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced spinosyn derivatives.
Substitution: Formation of various substituted spinosyn derivatives.
Scientific Research Applications
Spinosad A has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying insecticidal activity.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential use in treating parasitic infections in humans and animals.
Industry: Utilized in the development of new insecticides and pest control products.
Mechanism of Action
Spinosad A exerts its insecticidal effects by targeting the nervous system of insects. It binds to nicotinic acetylcholine receptors, causing hyperexcitation of the nervous system, which leads to paralysis and death of the insect. The molecular targets include the nicotinic acetylcholine receptors and the GABA-gated chloride channels.
Comparison with Similar Compounds
Pyrethroids
Organophosphates
Neonicotinoids
Carbamates
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Properties
Molecular Formula |
C41H65NO10 |
---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34?,36+,38+,39-,40-,41+/m1/s1 |
InChI Key |
SRJQTHAZUNRMPR-SFGMUSMWSA-N |
Isomeric SMILES |
CC[C@H]1CCCC([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Origin of Product |
United States |
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